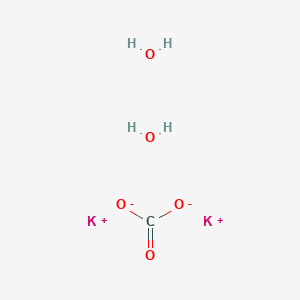
Potassium carbonate dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium carbonate dihydrate, also known as this compound, is a useful research compound. Its molecular formula is CH4K2O5 and its molecular weight is 174.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agriculture
- Fertilizers : Potassium carbonate dihydrate serves as an essential source of potassium for plants, promoting healthy growth and improving crop yields. It is particularly beneficial for potassium-deficient soils and is often used in formulations for fertilizers aimed at acidic soils .
- Animal Feed : In animal husbandry, this compound is used to help heat-stressed animals maintain their potassium balance. This application is crucial for livestock health, especially in warmer climates .
Pharmaceuticals
- Buffering Agent : The compound is employed as a buffering agent in pharmaceutical formulations to maintain stable pH levels in medications. This property is vital for ensuring the efficacy and stability of various drug formulations .
- Effervescent Tablets : this compound is used in effervescent tablets to provide potassium supplementation for individuals with low potassium levels due to dietary deficiencies or certain medical conditions .
Food Processing
- Food Additive : In the food industry, this compound acts as a food additive (E501), serving as an acidity regulator and stabilizer. It is utilized in baking powders and carbonated beverages to enhance flavor and texture .
- Cocoa Processing : The compound plays a significant role in the alkalization process of cocoa powder (known as "Dutching"), which helps regulate acidity and enhance flavor profiles while producing various cocoa powder colors .
Industrial Manufacturing
- Glass Production : this compound is crucial in glass manufacturing, where it acts as a flux to lower the melting point of silica. This property facilitates the production of high-quality glass with improved optical clarity .
- Soaps and Detergents : In the manufacturing of soaps and detergents, this compound serves as a water softener, enhancing cleaning efficiency by preventing calcium and magnesium ions from interfering with surfactants .
- Chemical Manufacturing : The compound is also utilized as a precursor in the production of various potassium-based chemicals, including potassium bicarbonate and potassium phosphates. Its role as a pH adjuster and catalyst in chemical reactions further underscores its industrial significance .
Summary Table of Applications
| Application Area | Specific Uses |
|---|---|
| Agriculture | Fertilizers for potassium supply; animal feed additives |
| Pharmaceuticals | Buffering agents; effervescent tablets |
| Food Processing | Food additive (E501); cocoa alkalization |
| Industrial Manufacturing | Glass production; soaps/detergents; chemical precursors |
Agricultural Impact Study
A study conducted on the effects of this compound on crop yields demonstrated significant improvements in potassium-deficient soils. The application resulted in enhanced plant growth rates and increased resistance to diseases.
Pharmaceutical Formulation Research
Research involving the use of this compound as a buffering agent revealed that it effectively maintained pH stability across various drug formulations, ensuring optimal therapeutic efficacy.
Propriétés
Numéro CAS |
16799-90-9 |
|---|---|
Formule moléculaire |
CH4K2O5 |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
dipotassium;carbonate;dihydrate |
InChI |
InChI=1S/CH2O3.2K.2H2O/c2-1(3)4;;;;/h(H2,2,3,4);;;2*1H2/q;2*+1;;/p-2 |
Clé InChI |
KMUFDTCJTJRWGL-UHFFFAOYSA-L |
SMILES |
C(=O)([O-])[O-].O.O.[K+].[K+] |
SMILES canonique |
C(=O)([O-])[O-].O.O.[K+].[K+] |
Synonymes |
POTASSIUM CARBONATE DIHYDRATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















